4-Pyridazinemethanol
Overview
Description
4-Pyridazinemethanol is a chemical compound with the molecular formula C5H6N2O . It is a white crystalline solid and is soluble in polar solvents such as water, methanol, and ethanol, but insoluble in nonpolar solvents such as hexane and ether .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 4-Pyridazinemethanol, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .
Molecular Structure Analysis
The molecular structure of 4-Pyridazinemethanol is characterized by the presence of a pyridazine ring, which is a heterocyclic compound containing two adjacent nitrogen atoms . The InChI (International Chemical Identifier) for 4-Pyridazinemethanol is InChI=1S/C5H6N2O/c8-5-6-1-2-7-3-4-6/h1-4,8H,5H2 .
Chemical Reactions Analysis
Pyridazine derivatives, including 4-Pyridazinemethanol, have been shown to exhibit a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Physical And Chemical Properties Analysis
4-Pyridazinemethanol has a molecular weight of 110.11 g/mol . It is soluble in polar solvents such as water, methanol, and ethanol, but insoluble in nonpolar solvents such as hexane and ether .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
4-Pyridazinemethanol derivatives have been synthesized and evaluated for their pharmacological properties. For instance, novel pyridazine derivatives have been investigated for their analgesic and anti-inflammatory activities. These studies involve complex chemical reactions and evaluations in experimental animals to find safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).
Proton Transfer Reactions
Research on the proton transfer reactions within pyridazine-methanol clusters has been conducted using mass spectrometry. These studies are crucial in understanding the chemical behavior of pyridazine derivatives at a molecular level, which could have implications in various chemical and pharmacological applications (Zhang et al., 2002).
Herbicidal Activities
Pyridazine derivatives, such as those containing 4-(3-Trifluoromethylphenyl)pyridazine, have shown significant herbicidal activities. These compounds have been evaluated through various tests, demonstrating their potential as effective herbicides in agricultural settings (Xu et al., 2008).
Water Oxidation Catalysis
A family of Ru complexes, including pyridazine derivatives, have been studied for their application in water oxidation. Such research is fundamental in the development of efficient and sustainable methods for water treatment and environmental management (Zong & Thummel, 2005).
Antihypertensive Screening
Pyridazine analogues have been synthesized and evaluated for their antihypertensive properties. These studies focus on different synthesized derivatives and their potential application in treating cardiovascular diseases (Jakhmola et al., 2020).
Corrosion Inhibition
Studies have been conducted on pyridazine derivatives, such as 1,4-bis(2-pyridyl)-5H-pyridazino[4,5-b]indole, for their application in corrosion inhibition. This research is crucial for enhancing the durability and lifespan of metals in corrosive environments (Bentiss et al., 2006).
Antibody–Drug Conjugates
Pyridazinediones have been used to functionalize antibody–drug conjugates (ADCs), showing promise in targeted cancer therapies. This innovative approach demonstrates the versatility of pyridazine derivatives in biomedical applications (Robinson et al., 2017).
Future Directions
While specific future directions for 4-Pyridazinemethanol were not found in the search results, it’s clear that pyridazine derivatives have numerous practical applications and are the subject of ongoing research . Further studies could explore the potential uses of 4-Pyridazinemethanol in various fields, including medicinal chemistry and pharmacology.
properties
IUPAC Name |
pyridazin-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-4-5-1-2-6-7-3-5/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWAGVFGTPTYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536583 | |
Record name | (Pyridazin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridazinemethanol | |
CAS RN |
50901-43-4 | |
Record name | (Pyridazin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridazin-4-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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